Bis(2,2-difluoroethyl)ether
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Overview
Description
Bis(2,2-difluoroethyl)ether: is an organic compound with the molecular formula C4H6F4O . It is also known by its systematic name 1,1’-Oxybis[2,2-difluoroethane] . This compound is characterized by the presence of two 2,2-difluoroethyl groups connected by an oxygen atom. It is a colorless liquid with a boiling point of approximately 93.4°C and a density of 1.183 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-difluoroethyl)ether typically involves the reaction of 2,2-difluoroethanol with a suitable dehydrating agent. One common method is the reaction of 2,2-difluoroethanol with sulfuric acid, which acts as a catalyst and dehydrating agent, to form the ether linkage .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous distillation processes. The reaction mixture is heated, and the product is distilled off as it forms. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2-difluoroethyl)ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form 2,2-difluoroethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products:
Oxidation: Formation of difluoroacetaldehyde or difluoroacetic acid.
Reduction: Formation of 2,2-difluoroethanol.
Substitution: Formation of 2,2-difluoroethanol and other by-products.
Scientific Research Applications
Bis(2,2-difluoroethyl)ether has several applications in scientific research:
Mechanism of Action
The mechanism by which bis(2,2-difluoroethyl)ether exerts its effects involves its ability to act as a solvent and reactant in various chemical processes. The presence of fluorine atoms enhances its stability and reactivity. In lithium metal batteries, for example, it serves as a co-solvent to improve ionic conductivity and suppress dendrite formation by promoting the formation of a uniform lithium fluoride-rich solid electrolyte interphase .
Comparison with Similar Compounds
Bis(2,2,2-trifluoroethyl)ether: This compound has similar structural features but with trifluoromethyl groups instead of difluoromethyl groups.
2,2,2-Trifluoroethyl ether: Another related compound with trifluoromethyl groups.
Uniqueness: Bis(2,2-difluoroethyl)ether is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its lower fluorine content compared to bis(2,2,2-trifluoroethyl)ether results in different reactivity and applications .
Properties
Molecular Formula |
C4H6F4O |
---|---|
Molecular Weight |
146.08 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-1,1-difluoroethane |
InChI |
InChI=1S/C4H6F4O/c5-3(6)1-9-2-4(7)8/h3-4H,1-2H2 |
InChI Key |
MHLLQRDUPCIDMR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OCC(F)F |
Origin of Product |
United States |
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